molecular formula C12H13NO2 B11895331 Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate

Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate

Cat. No.: B11895331
M. Wt: 203.24 g/mol
InChI Key: QBQXZABKRSBMDZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate typically involves the reaction of 2-amino-3,4-dihydronaphthalene-1-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate: shares similarities with other naphthalene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and reactivity compared to other similar compounds

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

methyl 2-amino-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H13NO2/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5H,6-7,13H2,1H3

InChI Key

QBQXZABKRSBMDZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC2=CC=CC=C21)N

Origin of Product

United States

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